2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Description
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a pyrrolidine ring and two methyl groups at the α-carbon (C2 position). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Key structural features:
- Pyrrolidine moiety: A five-membered nitrogen-containing heterocycle, which may influence receptor binding or metabolic stability.
- Dimethyl substitution: The α-methyl groups likely reduce steric hindrance and improve lipophilicity compared to unsubstituted analogs.
- Hydrochloride salt: Increases aqueous solubility, a critical factor for bioavailability in drug formulations .
Properties
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-10-5-3-4-6-10;/h3-7H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRAABOVVVKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the propanoic acid moiety play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations (pyrrolidine, methyl groups, and carboxylate modifications). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Impact of Methyl Substitution: The dimethyl groups in the target compound may improve metabolic stability compared to 3-(pyrrolidin-1-yl)propanoic acid (CAS 76234-38-3), which lacks methyl groups. This aligns with trends in NSAID design, where α-methylation reduces cytochrome P450-mediated oxidation . However, excessive steric bulk (e.g., in 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride) may lead to discontinued development, suggesting an optimal balance is critical .
Role of Pyrrolidine vs. Aryl Groups: Unlike β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs in ), the pyrrolidine ring in the target compound may confer selectivity for non-COX targets (e.g., ion channels or neurotransmitter receptors), as seen in prilocaine .
Safety and Handling: Pyrrolidine derivatives (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) often exhibit irritant properties (skin/eye/respiratory), necessitating precautions during handling . The hydrochloride salt form of the target compound may mitigate volatility but requires controlled storage .
Research Implications and Gaps
- Pharmacological Data: No direct anti-inflammatory or COX-2 selectivity studies are available for the target compound. Comparative docking studies (as in ) could elucidate its mechanism relative to aryl-propanoic acids.
- Synthetic Utility : The compound’s discontinuation in certain forms () underscores the need for optimizing substituent patterns to balance efficacy and safety.
- Safety Profiling : Further toxicological assessments are required, given the irritant risks associated with structurally related pyrrolidine derivatives .
Biological Activity
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a compound characterized by its unique structure, which includes a pyrrolidine ring and a propanoic acid moiety. Its molecular formula is C9H18ClNO2, and it has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound can be synthesized through the reaction of 2,2-dimethylpropanoic acid with pyrrolidine, typically under specific conditions that may include the use of solvents and catalysts. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins or enzymes, which can lead to diverse biological effects. The exact pathways and targets remain under investigation but are crucial for understanding its potential therapeutic uses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to range from 0.0039 to 0.025 mg/mL .
- Compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential broad-spectrum activity.
Toxicological Profile
The safety profile of this compound indicates moderate toxicity concerns:
- It is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) .
- Inhalation may lead to respiratory irritation, highlighting the need for caution during handling.
Study on Pyrrolidine Derivatives
A comprehensive analysis of various pyrrolidine derivatives indicated that structural modifications significantly affect their biological activities. For example:
- A study identified that certain derivatives exhibited strong antimicrobial activity with MIC values as low as 0.0195 mg/mL against E. coli and Bacillus mycoides .
- The structure–activity relationship (SAR) studies suggest that substituents on the pyrrolidine ring play a crucial role in enhancing biological efficacy.
Application in Drug Development
Research is ongoing to explore the potential use of this compound as a precursor in drug development:
- Its ability to interact with biological molecules positions it as a candidate for further exploration in therapeutic applications.
Data Tables
| Biological Activity | MIC Value (mg/mL) | Pathogen |
|---|---|---|
| Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus |
| Antibacterial | 0.0195 | Escherichia coli |
| Antifungal | 0.0048 | Candida albicans |
| Toxicological Effects | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
